molecular formula C9H18O3 B13618299 Ethyl 3-hydroxy-2,2,3-trimethylbutanoate CAS No. 62817-86-1

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate

Cat. No.: B13618299
CAS No.: 62817-86-1
M. Wt: 174.24 g/mol
InChI Key: CFVKSIVXADIGTC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C9H18O3. It is a derivative of butanoic acid and is characterized by the presence of a hydroxy group and three methyl groups attached to the butanoate backbone. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate can be synthesized through esterification reactions involving the corresponding acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2,2,3-trimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2,2,3-trimethylbutanoate can be compared with other similar compounds such as:

    Ethyl 2-hydroxy-3-methylbutanoate: Similar in structure but differs in the position of the hydroxy and methyl groups.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

62817-86-1

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl 3-hydroxy-2,2,3-trimethylbutanoate

InChI

InChI=1S/C9H18O3/c1-6-12-7(10)8(2,3)9(4,5)11/h11H,6H2,1-5H3

InChI Key

CFVKSIVXADIGTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C)(C)O

Origin of Product

United States

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